Biotin-PEG6-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG6-CH2COOH is a compound that combines biotin, polyethylene glycol (PEG), and a carboxylic acid group. Biotin is a B-complex vitamin that has a strong affinity for avidin and streptavidin, making it useful in various biochemical applications. Polyethylene glycol (PEG) is a hydrophilic polymer that enhances the solubility and stability of the compound. The carboxylic acid group allows for further chemical modifications and conjugations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-CH2COOH typically involves the conjugation of biotin with a PEG chain that has a terminal carboxylic acid group. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG6-amine under mild conditions to form Biotin-PEG6-NH2.
Carboxylation: Finally, the amine group of Biotin-PEG6-NH2 is converted to a carboxylic acid group using a carboxylation reagent such as succinic anhydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG are reacted in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG6-CH2COOH can undergo various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Conjugation Reactions: The biotin moiety can bind to avidin or streptavidin, forming strong non-covalent complexes
Common Reagents and Conditions
Coupling Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).
Reaction Conditions: Mild temperatures (25-37°C), neutral to slightly basic pH
Major Products
Amides: Formed by reacting with amines.
Esters: Formed by reacting with alcohols.
Biotin-Avidin Complexes: Formed by binding to avidin or streptavidin
Wissenschaftliche Forschungsanwendungen
Biotin-PEG6-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and PROTACs (proteolysis-targeting chimeras).
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors .
Wirkmechanismus
Biotin-PEG6-CH2COOH exerts its effects through the following mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
PEGylation: The PEG chain increases the hydrophilicity and stability of the compound, reducing aggregation and enhancing solubility.
Carboxylation: The carboxylic acid group allows for further chemical modifications and conjugations, enabling the creation of complex bioconjugates
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG6-CH2COOH can be compared with other similar compounds, such as:
Biotin-PEG3-CH2COOH: Shorter PEG chain, resulting in lower solubility and stability.
N3-PEG6-CH2COOH: Contains an azide group instead of biotin, used in click chemistry applications.
Fmoc-NH-PEG6-CH2COOH: Contains an Fmoc-protected amine group, used in peptide synthesis .
This compound stands out due to its combination of biotin, PEG, and carboxylic acid functionalities, making it highly versatile for various biochemical applications.
Eigenschaften
Molekularformel |
C24H43N3O10S |
---|---|
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H43N3O10S/c28-21(4-2-1-3-20-23-19(18-38-20)26-24(31)27-23)25-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-22(29)30/h19-20,23H,1-18H2,(H,25,28)(H,29,30)(H2,26,27,31) |
InChI-Schlüssel |
OSYIWVPFILFDIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.